2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-2-yl)acetamide is a complex organic compound with significant potential in various scientific fields This compound features a phthalazinone core substituted with a chlorophenyl group and an acetamide moiety linked to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable precursor, such as 4-chlorobenzaldehyde, with hydrazine hydrate to form the phthalazinone core.
Substitution Reaction: The phthalazinone core is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base like pyridine to introduce the chlorophenyl group.
Acetamide Formation: The final step involves the reaction of the substituted phthalazinone with naphthylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and reactivity.
Material Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.
Properties
Molecular Formula |
C26H18ClN3O2 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C26H18ClN3O2/c27-20-12-9-18(10-13-20)25-22-7-3-4-8-23(22)26(32)30(29-25)16-24(31)28-21-14-11-17-5-1-2-6-19(17)15-21/h1-15H,16H2,(H,28,31) |
InChI Key |
VUQHBCUFUCADOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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